trans-2-Phenylcyclopropyl isocyanate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

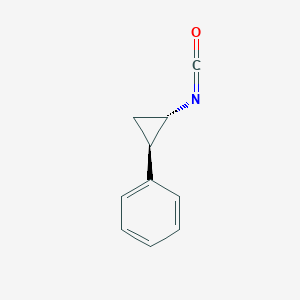

trans-2-Phenylcyclopropyl isocyanate is an organic compound characterized by the presence of an isocyanate group attached to a cyclopropyl ring, which is further connected to a benzene ring

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of trans-2-Phenylcyclopropyl isocyanate typically involves the reaction of cyclopropylamine with phosgene or a phosgene equivalent to introduce the isocyanate group. The reaction is carried out under controlled conditions to ensure the selective formation of the desired isocyanate compound. The process may involve the use of solvents such as dichloromethane and catalysts to enhance the reaction efficiency .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems and advanced monitoring techniques helps in maintaining the reaction conditions and optimizing the production process.

Analyse Des Réactions Chimiques

Hydrolysis to trans-2-Phenylcyclopropylamine

Hydrolysis is the most well-characterized reaction, occurring via nucleophilic attack of water on the isocyanate group:

trans-2-Phenylcyclopropyl isocyanate+H2O→trans-2-Phenylcyclopropylamine+CO2

Key findings :

-

Rate and conditions : Proceeds readily at ambient temperature in aqueous or moist solvents .

-

Purity : Produces high-purity trans-2-phenylcyclopropylamine (>99% by HPLC) without cis-isomer contamination when starting from enantiomerically pure isocyanate .

-

Mechanism : Follows a two-step process:

-

Formation of carbamic acid intermediate.

-

Decarboxylation to release CO₂ and yield the primary amine.

-

Applications :

Nucleophilic Additions

The isocyanate group reacts with nucleophiles (e.g., alcohols, amines) to form urethanes or ureas:

| Reaction Type | Reagent | Product | Yield | Conditions | Source |

|---|---|---|---|---|---|

| Urethane | Methanol | trans-2-Phenylcyclopropyl carbamate | 85–90% | RT, anhydrous conditions | |

| Urea | Aniline | 1-Phenyl-3-(trans-2-phenylcyclopropyl)urea | 78% | 0°C, THF |

Notable features :

-

Steric effects : The cyclopropane ring hinders nucleophilic attack at the β-carbon but does not impede isocyanate reactivity .

-

Regioselectivity : Exclusive formation of monosubstituted adducts due to the stability of the isocyanate group .

Radical Reactions and Cyclization Attempts

Studies involving tributyltin hydride (Bu₃SnH) or tris(trimethylsilyl)silane (TTMSS) revealed unexpected outcomes:

Mechanistic insights :

-

Isomerization : The trans-isocyanate radical undergoes cyclopropane bond cleavage, forming a diradical intermediate that recombines to cis-configuration .

-

Kinetic barriers : Cyclization rates (k_cycl) are slower than hydrogen abstraction or β-scission, limiting fused-ring formation .

Curtius Degradation and Isocyanate Formation

This compound is synthesized via Curtius rearrangement from trans-2-phenylcyclopropanecarbonyl azide:

Stepwise process :

-

Azide preparation :

trans-2-Phenylcyclopropanecarbonyl chloride+NaN3→Azide intermediate -

Thermal decomposition :

AzideΔtrans-2-Phenylcyclopropyl isocyanate+N2

Critical parameters :

-

Temperature control : Decomposition above 100°C leads to cyclopropane ring opening .

-

Solvent effects : Anhydrous toluene minimizes side reactions .

Stability and Handling Considerations

Applications De Recherche Scientifique

Organic Synthesis

The isocyanate group in trans-2-Phenylcyclopropyl isocyanate allows it to react with various nucleophiles, facilitating the formation of new carbon-nitrogen bonds. This property makes it valuable for synthesizing complex molecules, particularly in medicinal chemistry.

Synthesis of Heterocyclic Compounds

Research demonstrates the use of this compound in synthesizing heterocyclic compounds with potential medicinal properties. For instance, it can react with primary amines to form substituted ureas, which are key structural motifs in many pharmaceuticals .

Crosslinking Agent in Polymer Chemistry

In material science, this compound serves as a crosslinking agent for developing new types of polyurethanes. The isocyanate groups react with hydroxyl groups of diols to form a crosslinked network, enhancing the stability and robustness of the resulting polymers .

Therapeutic Potential

This compound has been studied for its potential therapeutic applications, particularly as an inhibitor of enzymes involved in inflammation and pain pathways.

Case Study: Pain Reduction in Mice

A study explored the efficacy of compounds derived from this compound in reducing inflammation-driven pain in mice. The results indicated that specific derivatives showed high potency and favorable pharmacokinetics, significantly improving mechanical withdrawal thresholds after inducing local inflammatory pain .

Mécanisme D'action

The mechanism of action of trans-2-Phenylcyclopropyl isocyanate involves its interaction with various molecular targets. The isocyanate group is highly reactive and can form covalent bonds with nucleophilic sites on proteins and other biomolecules. This reactivity is exploited in the design of inhibitors and other bioactive compounds. The cyclopropyl ring imparts rigidity to the molecule, influencing its binding interactions and overall activity .

Comparaison Avec Des Composés Similaires

Similar Compounds

trans-2-Phenylcyclopropyl isocyanate: Unique due to the presence of both isocyanate and cyclopropyl groups.

[(1R,2S)-2-Isocyanatocyclopropyl]cyclohexane: Similar structure but with a cyclohexane ring instead of benzene.

[(1R,2S)-2-Isocyanatocyclopropyl]methane: Contains a methane group instead of benzene.

Uniqueness

This compound is unique due to its combination of an isocyanate group and a cyclopropyl ring attached to a benzene ring. This structural arrangement imparts distinct chemical and physical properties, making it valuable for various applications in research and industry .

Propriétés

Formule moléculaire |

C10H9NO |

|---|---|

Poids moléculaire |

159.18 g/mol |

Nom IUPAC |

[(1R,2S)-2-isocyanatocyclopropyl]benzene |

InChI |

InChI=1S/C10H9NO/c12-7-11-10-6-9(10)8-4-2-1-3-5-8/h1-5,9-10H,6H2/t9-,10+/m1/s1 |

Clé InChI |

DYUXVJAFBUZREW-ZJUUUORDSA-N |

SMILES isomérique |

C1[C@@H]([C@H]1N=C=O)C2=CC=CC=C2 |

SMILES canonique |

C1C(C1N=C=O)C2=CC=CC=C2 |

Origine du produit |

United States |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.